molecular formula C6H15N3O2S B1521335 4-Ethylpiperazine-1-sulfonamide CAS No. 4114-84-5

4-Ethylpiperazine-1-sulfonamide

Cat. No.: B1521335
CAS No.: 4114-84-5
M. Wt: 193.27 g/mol
InChI Key: BAVMVXJZYYDDHT-UHFFFAOYSA-N
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Description

4-Ethylpiperazine-1-sulfonamide is an organic compound with the molecular formula C₆H₁₅N₃O₂S It is a derivative of piperazine, a heterocyclic amine, and features a sulfonamide group, which is known for its presence in various pharmacologically active compounds

Mechanism of Action

Target of Action

Sulfonamides, a class of compounds to which 4-ethylpiperazine-1-sulfonamide belongs, are known to inhibit the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .

Mode of Action

This compound, like other sulfonamides, acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of the enzyme. This prevents PABA from binding, thereby inhibiting the enzyme and disrupting the synthesis of folic acid . The disruption of folic acid synthesis hampers the growth and multiplication of bacteria, exerting a bacteriostatic effect .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by this compound affects the biochemical pathway of folic acid synthesis . Folic acid is a vital component in the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting folic acid synthesis, this compound indirectly disrupts DNA synthesis, affecting the growth and reproduction of bacteria .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound . Factors such as solubility, permeability, stability, and interactions with transport proteins and metabolic enzymes can influence the ADME properties of a compound .

Result of Action

The molecular effect of this compound involves the inhibition of the enzyme dihydropteroate synthetase, disrupting the synthesis of folic acid . On a cellular level, this leads to a decrease in the availability of nucleotides, hampering DNA synthesis and thus inhibiting bacterial growth and reproduction .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, presence of other substances, and the specific characteristics of the bacterial strain . For instance, certain bacteria have developed resistance mechanisms against sulfonamides, which can affect the efficacy of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethylpiperazine-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of 4-ethylpiperazine with sulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired sulfonamide product after purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-Ethylpiperazine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the ethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperazine derivatives depending on the reagents used.

Scientific Research Applications

4-Ethylpiperazine-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylpiperazine-1-sulfonamide
  • 4-Phenylpiperazine-1-sulfonamide
  • 4-Benzylpiperazine-1-sulfonamide

Uniqueness

4-Ethylpiperazine-1-sulfonamide is unique due to its ethyl substituent, which can influence its chemical reactivity and biological activity. Compared to its methyl or phenyl counterparts, the ethyl group provides a balance between hydrophobicity and steric effects, potentially leading to different pharmacokinetic and pharmacodynamic properties.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-ethylpiperazine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3O2S/c1-2-8-3-5-9(6-4-8)12(7,10)11/h2-6H2,1H3,(H2,7,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVMVXJZYYDDHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4114-84-5
Record name 4-ethylpiperazine-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of N-ethylpiperazine (5.0 g) and sulfamide (10.0 g) in 1,4-dioxane (100 ml) was stirred for 72 h at 110° C. The volatiles were removed in vacuo and 5 g of the residue was dissolved in methanol and applied to an SCX cartridge (70 g). The cartridge was washed with 50% aqueous methanol (200 ml) before the subtitle product was eluted with 10% triethylamine/methanol (100 ml) The solvent was removed under reduced pressure to yield the subtitle compound as a pale beige solid. Yield: 3.0 g.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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